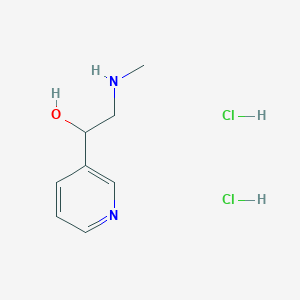
2-(Methylamino)-1-(pyridin-3-yl)ethan-1-ol dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methylamino)-1-(pyridin-3-yl)ethan-1-ol dihydrochloride, also known as MPD, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MPD is a psychoactive compound that acts on the central nervous system, making it useful for studying the brain's functions and behavior.
Applications De Recherche Scientifique
2-(Methylamino)-1-(pyridin-3-yl)ethan-1-ol dihydrochloride has been used in a variety of scientific research applications, particularly in the field of neuroscience. It has been used to study the effects of psychoactive compounds on the brain's functions and behavior. 2-(Methylamino)-1-(pyridin-3-yl)ethan-1-ol dihydrochloride has been shown to increase dopamine and norepinephrine levels in the brain, leading to increased arousal and attention. It has also been used to study the effects of drugs on memory and learning.
Mécanisme D'action
The mechanism of action of 2-(Methylamino)-1-(pyridin-3-yl)ethan-1-ol dihydrochloride involves its ability to act as a dopamine and norepinephrine reuptake inhibitor. This leads to increased levels of these neurotransmitters in the brain, resulting in increased arousal and attention. 2-(Methylamino)-1-(pyridin-3-yl)ethan-1-ol dihydrochloride also has an affinity for adrenergic and serotonergic receptors, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
2-(Methylamino)-1-(pyridin-3-yl)ethan-1-ol dihydrochloride has been shown to increase heart rate, blood pressure, and body temperature. It also increases the release of dopamine and norepinephrine in the brain, leading to increased arousal and attention. 2-(Methylamino)-1-(pyridin-3-yl)ethan-1-ol dihydrochloride has also been shown to improve memory and learning in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(Methylamino)-1-(pyridin-3-yl)ethan-1-ol dihydrochloride in lab experiments is its ability to increase arousal and attention, making it useful for studying the effects of drugs on memory and learning. However, the psychoactive effects of 2-(Methylamino)-1-(pyridin-3-yl)ethan-1-ol dihydrochloride may also make it difficult to interpret results, as it may affect the behavior of study subjects. Additionally, the potential for addiction and abuse of 2-(Methylamino)-1-(pyridin-3-yl)ethan-1-ol dihydrochloride must be taken into consideration when using it in lab experiments.
Orientations Futures
There are several potential future directions for 2-(Methylamino)-1-(pyridin-3-yl)ethan-1-ol dihydrochloride research. One area of interest is its potential use as a treatment for attention deficit hyperactivity disorder (ADHD). 2-(Methylamino)-1-(pyridin-3-yl)ethan-1-ol dihydrochloride's ability to increase dopamine and norepinephrine levels in the brain may make it useful for improving attention and focus in individuals with ADHD. Additionally, 2-(Methylamino)-1-(pyridin-3-yl)ethan-1-ol dihydrochloride may have potential applications in the treatment of depression and other mood disorders. Further research is needed to explore these potential applications of 2-(Methylamino)-1-(pyridin-3-yl)ethan-1-ol dihydrochloride.
In conclusion, 2-(Methylamino)-1-(pyridin-3-yl)ethan-1-ol dihydrochloride is a chemical compound that has gained attention in the scientific community due to its potential applications in research. Its ability to increase dopamine and norepinephrine levels in the brain makes it useful for studying the brain's functions and behavior. While there are advantages to using 2-(Methylamino)-1-(pyridin-3-yl)ethan-1-ol dihydrochloride in lab experiments, its psychoactive effects and potential for addiction and abuse must be taken into consideration. Future research may explore its potential use in the treatment of ADHD, depression, and other mood disorders.
Méthodes De Synthèse
The synthesis of 2-(Methylamino)-1-(pyridin-3-yl)ethan-1-ol dihydrochloride involves the reaction of 3-pyridinecarboxaldehyde and 2-(methylamino)ethanol in the presence of hydrochloric acid. The resulting compound is then purified through recrystallization to obtain 2-(Methylamino)-1-(pyridin-3-yl)ethan-1-ol dihydrochloride dihydrochloride. The synthesis method is relatively simple and can be conducted in a laboratory setting.
Propriétés
IUPAC Name |
2-(methylamino)-1-pyridin-3-ylethanol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O.2ClH/c1-9-6-8(11)7-3-2-4-10-5-7;;/h2-5,8-9,11H,6H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YERINASCXLOMNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CN=CC=C1)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylamino)-1-(pyridin-3-yl)ethan-1-ol dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

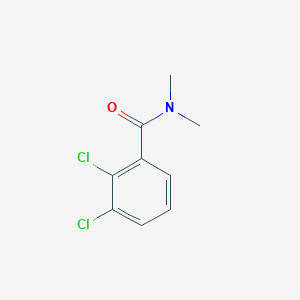
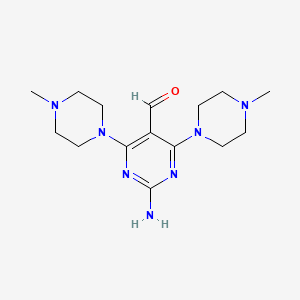

![2-Amino-5,7-diazaspiro[3.4]octane-6,8-dione;hydrochloride](/img/structure/B2460349.png)
![5-((3,5-dimethoxybenzyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2460350.png)

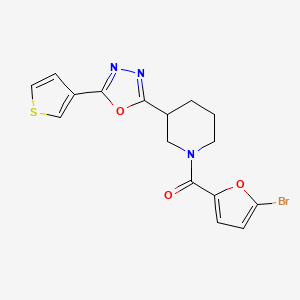
![2-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]acetamide](/img/structure/B2460354.png)
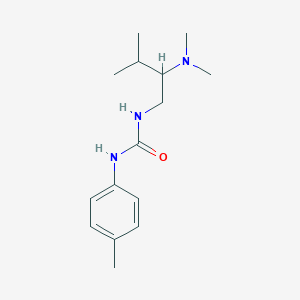
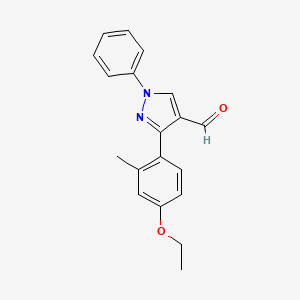
![N-(3,4-dimethylphenyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B2460360.png)
![1-[4-(Pyridin-4-yl)phenyl]ethan-1-one](/img/structure/B2460363.png)
![5-methyl-7-(3-nitrophenyl)-N-(pyridin-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2460364.png)
![4-methyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-1,3-thiazole-5-carboxamide](/img/structure/B2460366.png)